molecular formula C7H7FN2O B111330 2-Amino-4-fluorobenzamide CAS No. 119023-25-5

2-Amino-4-fluorobenzamide

Cat. No.: B111330
CAS No.: 119023-25-5
M. Wt: 154.14 g/mol
InChI Key: OAQNMGCVLKKYJF-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzamide is an organic compound with the molecular formula C7H7FN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a fluorine atom at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-fluorobenzamide typically involves multiple steps. One common method starts with 2,4-difluorobenzonitrile, which undergoes a substitution reaction to replace the fluorine atom at the fourth position with an imide group. This intermediate is then subjected to deprotection hydrolysis to yield 4-amino-2-fluorobenzonitrile. Finally, the nitrile group is hydrolyzed to form this compound .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino and fluorine groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can react with alcohols to form quinazolinones.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Oxidized derivatives of benzamide.

    Cyclization Products: Quinazolinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a catalyst in the cyclization of alcohols to form quinazolinones. This reaction involves the activation of the alcohol group, followed by intramolecular cyclization to form the quinazolinone ring . Additionally, its derivatives have been studied for their ability to bind to sigma receptors, which are involved in various neurological processes.

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzamide
  • 2-Amino-4-bromobenzamide
  • 2-Amino-4-iodobenzamide

Comparison: 2-Amino-4-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

2-amino-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQNMGCVLKKYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437117
Record name 2-Amino-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119023-25-5
Record name 2-Amino-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-fluorobenzamide
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Synthesis routes and methods I

Procedure details

To solution of 2-amino-4-fluorobenzoic acid (4.0 g, 25.8 mmol) in degassed DMF (50 mL) were added HOBt (4.19 g, 31 mmol), DIEA (5.4 mL, 31 mmol), EDCI (5.94 g, 31 mmol) and 2N NH3/MeOH (18 mL, 36.1 mmol). The solution was stirred at rt for 48 h, and then concentrated under reduced pressure. The residue was purified by silica gel chromatography to afford 2-amino-4-fluorobenzamide as a solid (2.89 g, 66%). 1H NMR (300 MHz, DMSO-d6) δ 6.28 (m, 1H), 6.44 (m, 1H), 6.90 (br s, 2H), 7.08 (m, 1H), 7.58 (m, 1H), 7.71 (br d, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4.19 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

59.23 g (0.387 mol) of benzotriazol-1-ol, 65.776 ml (0.387 mol) of N-ethyldiisopropylamine and 74.15 g (0.387 mol) of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride were added successively at room temperature to a solution of 50.0 g (0.322 mol) of 2-amino-4-fluorobenzoic acid in 600 ml of dimethylformamide. 64.46 ml (0.451 mol) of ammonia in methanol (7 mol/l) were added dropwise with stirring, and the mixture was stirred for 18 hours. Water (2 l) and concentrated sodium chloride solution (0.5 l) were added to the batch. The mixture was extracted three times with ethyl acetate (0.75 l each time). The organic phase was dried over sodium sulfate, filtered, and the solvent was subsequently stripped off in a Rotavapor. The residue was triturated with 2-methoxy-2-methylpropane (0.2 l) and ligroin (0.1 l). The crystalline precipitate was filtered off with suction and dried in a drying cabinet, giving 44.5 g of 2-amino-4-fluorobenzamide as solid. 35.85 g (0.520 mol) of sodium nitrite in 75 ml of water were added dropwise at room temperature to a suspension of 44.5 g (0.289 mol) of 2-amino-4-fluorobenzamide in 1.4 l of hydrochloric acid (25%). The mixture was stirred for 2 hours with ice-cooling. The deposited precipitate was filtered off with suction, rinsed with water and dried at 60° C. in a vacuum drying cabinet, giving 32.58 g of 7-fluoro-3H-benzo[d]-1,2,3-triazin-4-one as solid; HPLC/MS (M+H)+=166; 1H NMR (300 MHz, DMSO) δ 8.32 (dd, J=8.8, 5.7, 1H), 7.87 (dd, J=9.0, 2.5, 1H), 7.64 (td, J=8.7, 2.5, 1H).
Quantity
59.23 g
Type
reactant
Reaction Step One
Quantity
65.776 mL
Type
reactant
Reaction Step One
Quantity
74.15 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
64.46 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.5 L
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-fluorobenzamide
Reactant of Route 2
2-Amino-4-fluorobenzamide
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2-Amino-4-fluorobenzamide
Reactant of Route 4
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2-Amino-4-fluorobenzamide
Reactant of Route 5
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2-Amino-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
2-Amino-4-fluorobenzamide

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